N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide
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Overview
Description
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a cyanomethyl group, a pyridin-4-yloxy moiety, and a propyl chain, making it a versatile molecule for synthetic and analytical chemistry.
Mechanism of Action
Target of Action
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide, also known as NCI, primarily targets the Systemic Acquired Resistance (SAR) mechanism in plants . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Mode of Action
NCI interacts with its targets by inducing a broad range of disease resistance in plants such as tobacco and rice . It triggers signaling at the same level as or downstream of salicylic acid (SA) accumulation .
Biochemical Pathways
The biochemical pathways affected by NCI are those involved in the SAR mechanism. NCI induces SAR by triggering signaling at the same level as or downstream of SA accumulation . This results in the expression of pathogenesis-related (PR) genes, which are markers of SAR .
Pharmacokinetics
It is known that nci can be applied to the soil to induce disease resistance in plants .
Result of Action
The molecular and cellular effects of NCI’s action include the induction of a broad range of disease resistance in plants and the expression of PR genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NCI. For instance, the phytohormone abscisic acid (ABA), which is induced in response to a variety of environmental stresses, can suppress the induction of SAR . Therefore, the presence of ABA in the environment could potentially influence the effectiveness of NCI in inducing SAR .
Biochemical Analysis
Biochemical Properties
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20), which is involved in the S-acylation of proteins . This inhibition affects the palmitoylation of substrates such as Legionella E3 ligase GobX, MyD88, and Ras . The nature of these interactions involves the binding of this compound to the active site of zDHHC20, thereby preventing the enzyme from catalyzing the palmitoylation reaction.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the palmitoylation of key signaling proteins such as Ras . This inhibition can lead to alterations in gene expression and cellular metabolism. For example, the inhibition of Ras palmitoylation can disrupt its localization to the plasma membrane, thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of zDHHC20, which is responsible for the S-acylation of proteins . By inhibiting zDHHC20, the compound prevents the palmitoylation of substrates such as GobX, MyD88, and Ras . This inhibition can lead to changes in the localization and function of these proteins, ultimately affecting cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that the inhibition of zDHHC20 by this compound can lead to sustained changes in cellular function, including alterations in protein localization and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits zDHHC20 without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain concentration, beyond which no further inhibition of zDHHC20 is observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein palmitoylation. It interacts with enzymes such as zDHHC20, which catalyzes the S-acylation of proteins . The inhibition of zDHHC20 by this compound can affect metabolic flux and metabolite levels by altering the palmitoylation status of key signaling proteins.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to zDHHC20 and other cellular proteins . This distribution can affect its activity and function, as the compound needs to reach specific cellular compartments to exert its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with zDHHC20 and other target proteins . The compound is directed to specific compartments or organelles where zDHHC20 is localized, such as the Golgi apparatus and the plasma membrane. This localization is crucial for its activity, as it needs to be in proximity to its target enzymes to effectively inhibit protein palmitoylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions often involve stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents like tosyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-chloroisonicotinamide: Known for inducing systemic acquired resistance in plants.
N-(Cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKWZFHQBWLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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